Cas no 18512-55-5 (Anthracene, 9,10-diethynyl-)

Anthracene, 9,10-diethynyl- 化学的及び物理的性質

名前と識別子

-

- Anthracene, 9,10-diethynyl-

- 9,10-DiethynylAnthracene

- 9,10-DiethynylAnthracene

- E74774

- MFCD06796424

- CS-0110550

- BS-46109

- 18512-55-5

- AKOS040767311

-

- インチ: InChI=1S/C18H10/c1-3-13-15-9-5-7-11-17(15)14(4-2)18-12-8-6-10-16(13)18/h1-2,5-12H

- InChIKey: IIPDKVKBZNLDMD-UHFFFAOYSA-N

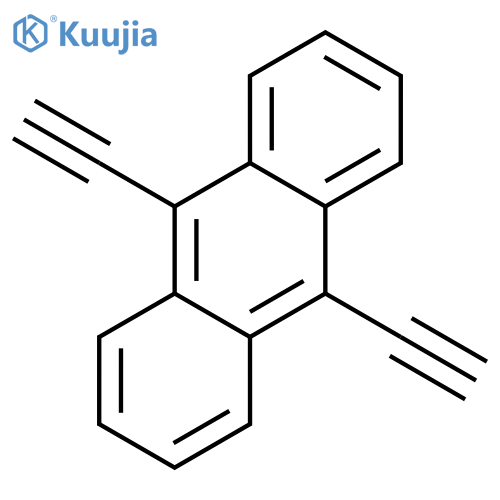

- ほほえんだ: C#CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C#C

計算された属性

- せいみつぶんしりょう: 226.0783

- どういたいしつりょう: 226.078250319g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 336

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.5

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 415.4±18.0 °C at 760 mmHg

- フラッシュポイント: 198.2±15.4 °C

- PSA: 0

- じょうきあつ: No data available

Anthracene, 9,10-diethynyl- セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

Anthracene, 9,10-diethynyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1181190-1g |

9,10-Diethynylanthracene |

18512-55-5 | 98% | 1g |

¥975.00 | 2023-11-21 | |

| eNovation Chemicals LLC | Y1262280-5g |

9,10-DiethynylAnthracene |

18512-55-5 | 98% | 5g |

$350 | 2024-06-06 | |

| Ambeed | A1153847-100mg |

9,10-Diethynylanthracene |

18512-55-5 | 98% | 100mg |

$37.0 | 2025-02-27 | |

| abcr | AB593302-1g |

9,10-Diethynylanthracene; . |

18512-55-5 | 1g |

€227.90 | 2024-07-24 | ||

| eNovation Chemicals LLC | Y1262280-1g |

9,10-DiethynylAnthracene |

18512-55-5 | 98% | 1g |

$170 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1262280-1g |

9,10-DiethynylAnthracene |

18512-55-5 | 98% | 1g |

$170 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1262280-100mg |

9,10-DiethynylAnthracene |

18512-55-5 | 98% | 100mg |

$80 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1262280-100mg |

9,10-DiethynylAnthracene |

18512-55-5 | 98% | 100mg |

$80 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1262280-5g |

9,10-DiethynylAnthracene |

18512-55-5 | 98% | 5g |

$375 | 2025-02-19 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D856430-1g |

9,10-DiethynylAnthracene |

18512-55-5 | 98% | 1g |

1,638.00 | 2021-05-17 |

Anthracene, 9,10-diethynyl- 関連文献

-

Andrew Beeby,Karen S. Findlay,Andrés E. Goeta,Laurent Porrès,Simon R. Rutter,Amber L. Thompson Photochem. Photobiol. Sci. 2007 6 982

-

Benjamin J. Frogley,Anthony F. Hill,Steven S. Welsh Dalton Trans. 2021 50 15502

-

Roberto Grisorio,Giovanni Allegretta,Gian Paolo Suranna,Piero Mastrorilli,Anna Loiudice,Aurora Rizzo,Marco Mazzeo,Giuseppe Gigli J. Mater. Chem. 2012 22 19752

-

Ma. Carmen García-González,Jorge Espinosa-Rocha,Lizbeth A. Rodríguez-Cortés,Yoarhy A. Amador-Sánchez,Luis D. Miranda,Braulio Rodríguez-Molina Org. Biomol. Chem. 2021 19 3404

-

Andrey Belyaev,Ilya Kolesnikov,Alexei S. Melnikov,Vladislav V. Gurzhiy,Sergey P. Tunik,Igor O. Koshevoy New J. Chem. 2019 43 13741

-

Wai-Yeung Wong,Albert W.-M Lee,Chun-Kin Wong,Guo-Liang Lu,Hongkui Zhang,Tian Mo,Kwun-Ting Lam New J. Chem. 2002 26 354

-

Christopher D. Entwistle,Jonathan C. Collings,Andreas Steffen,Lars-Olof P?lsson,Andrew Beeby,David Albesa-Jové,Jacquelyn M. Burke,Andrei S. Batsanov,Judith A. K. Howard,Jackie A. Mosely,Suk-Yue Poon,Wai-Yeung Wong,Fatima Ibersiene,Sofiane Fathallah,Abdou Boucekkine,Jean-Fran?ois Halet,Todd B. Marder J. Mater. Chem. 2009 19 7532

-

Jan-Hendrik Lamm,Johanna Glatthor,Jan-Henrik Weddeling,Andreas Mix,Jasmin Chmiel,Beate Neumann,Hans-Georg Stammler,Norbert W. Mitzel Org. Biomol. Chem. 2014 12 7355

-

Simona Achilli,Francesco Tumino,Andi Rabia,Alessio Orbelli Biroli,Andrea Li Bassi,Alberto Bossi,Nicola Manini,Giovanni Onida,Guido Fratesi,Carlo Spartaco Casari Phys. Chem. Chem. Phys. 2022 24 13616

-

Benjamin J. Frogley,Anthony F. Hill Dalton Trans. 2023 52 4574

Anthracene, 9,10-diethynyl-に関する追加情報

Anthracene, 9,10-diethynyl- (CAS No. 18512-55-5): A Versatile Building Block in Modern Chemical Biology

Anthracene, 9,10-diethynyl-, with the chemical identifier CAS No. 18512-55-5, is a highly functionalized derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its unique photophysical properties and structural rigidity. This compound has garnered significant attention in the field of chemical biology due to its versatile reactivity and potential applications in drug design, materials science, and molecular diagnostics. The presence of two ethynyl groups at the 9 and 10 positions introduces reactive sites that can be selectively modified, making it an invaluable scaffold for constructing complex molecular architectures.

The structural motif of anthracene provides a stable platform for further functionalization, while the ethynyl groups serve as handles for cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are pivotal in organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions with high selectivity. The ability to append diverse functional groups onto the anthracene core has led to the development of a wide array of derivatives with tailored properties for various applications.

In recent years, anthracene-based compounds have been extensively studied for their applications in photodynamic therapy (PDT) and fluorescence imaging. The high quantum yield and tunable emission properties of anthracene derivatives make them ideal candidates for developing probes that can track biological processes in real time. For instance, 9,10-diethynylanthracene has been utilized to create fluorescent sensors that detect specific biomolecules with high sensitivity. These sensors operate on the principle of Förster resonance energy transfer (FRET), where energy transfer between donor and acceptor moieties is influenced by the proximity and orientation of the fluorophores.

One notable application of anthracene derivatives is in the field of drug development. The rigid structure of anthracene provides a scaffold that can mimic natural products or bioactive molecules, facilitating the discovery of novel therapeutic agents. The ethynyl groups on 9,10-diethynylanthracene allow for further derivatization into pharmacophores that interact with biological targets such as enzymes and receptors. Researchers have leveraged this compound to develop inhibitors for various diseases, including cancer and infectious disorders. The ability to precisely control the molecular structure has enabled the creation of lead compounds that exhibit potent activity in preclinical studies.

Advances in synthetic methodologies have further expanded the utility of anthracene, 9,10-diethynyl-. Transition-metal-catalyzed reactions have revolutionized organic synthesis by providing efficient routes to complex molecular architectures. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce diverse functional groups onto the anthracene core, leading to a library of derivatives with unique properties. These methods have enabled the construction of intricate molecular systems that exhibit enhanced photophysical characteristics or improved biological activity.

The field of materials science has also benefited from the versatility of anthracene derivatives. Organic semiconductors based on anthracene have been investigated for their potential use in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The rigid structure and tunable electronic properties of these materials make them suitable candidates for next-generation electronic components. Additionally, 9,10-diethynylanthracene has been explored as a building block for designing conductive polymers and nanomaterials with applications in energy storage and catalysis.

In conclusion, Anthracene, 9,10-diethynyl- (CAS No. 18512-55-5) represents a cornerstone in modern chemical biology due to its unique structural features and versatile reactivity. Its applications span across drug discovery, materials science, and molecular diagnostics, underscoring its importance as a synthetic intermediate. As research continues to uncover new methodologies and applications for this compound, its role in advancing scientific knowledge is poised to grow even further.

18512-55-5 (Anthracene, 9,10-diethynyl-) 関連製品

- 10075-85-1(9,10-Bis(phenylethynyl)anthracene)

- 32870-98-7(Phenanthrene,9-ethynyl-)

- 2949-26-0(2-Ethynylnaphthalene)

- 15727-65-8(1-Ethynylnaphthalene)

- 34993-56-1(1-Ethynylpyrene)

- 18826-29-4(Naphthacene,5,12-bis(2-phenylethynyl)-)

- 1806541-01-4(Ethyl 4-bromo-2-(3-methoxy-3-oxopropyl)benzoate)

- 2411318-79-9(1-2-(1,3-dioxaindan-5-yl)pyrrolidin-1-yl-2-chloroethan-1-one)

- 2034467-52-0(methyl 4-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}benzoate)

- 1805748-71-3(1-Bromo-3-(2-(methylthio)-5-nitrophenyl)propan-2-one)